Seafood: (E)-3-Heptenoic acid is a key odorant contributing to the characteristic aroma of cooked prawns and lobsters. []
Role in Scientific Research:
Food Chemistry: (E)-3-Heptenoic acid is studied for its contribution to the flavor profile of various food products, particularly seafood. []
Chemical Ecology: It is investigated for its potential role as a semiochemical, particularly as a component of insect pheromones. []
Synthesis Analysis
Wittig Reaction: A common approach involves the reaction of an aldehyde with a phosphonium ylide derived from a phosphonium salt and a strong base. This method allows for the introduction of the double bond with high stereoselectivity. []
Mechanism of Action
Odor Perception: It interacts with olfactory receptors in the nasal cavity, triggering a signaling cascade that leads to the perception of a specific odor. []
Pheromonal Activity: In insects, (E)-3-Heptenoic acid, often in combination with other compounds, binds to specific chemoreceptors, influencing insect behavior such as mate attraction. []
Physical and Chemical Properties Analysis
Odor: Described as fatty, pungent, and waxy with a slight citrus note. []
Applications
Research Tool: (E)-3-Heptenoic acid serves as a valuable tool in chemical ecology research, particularly in studies involving insect pheromones and their potential applications in pest management strategies. []
Related Compounds
(E)-3-Heptenoic acid
Compound Description: (E)-3-Heptenoic acid is an unsaturated fatty acid with a double bond in the trans configuration at the 3rd carbon atom. It is a volatile compound contributing to the aroma of various foods, including cooked prawns [, ].
Relevance: (E)-3-Heptenoic acid is a stereoisomer of 3-heptenoic acid, sharing the same molecular formula and connectivity but differing in the spatial arrangement around the double bond. (E)-3-Heptenoic acid possesses a significantly lower odor threshold than 3-heptenoic acid, meaning it is detectable by humans at much lower concentrations []. This suggests that the stereochemistry of the double bond significantly impacts the compound's sensory properties.
2-Acetyl-1-pyrroline
Compound Description: 2-Acetyl-1-pyrroline is a powerful aroma compound known for its characteristic "popcorn" or "roasted" odor. It is found in various cooked foods, including prawns [].
Relevance: While not structurally similar to 3-heptenoic acid, 2-acetyl-1-pyrroline is identified as a major contributor to the overall aroma profile of cooked prawns alongside (E)-3-heptenoic acid []. This highlights the complex interplay of various odorants in shaping the final flavor perception of food.
3-(Methylthio)propanal
Compound Description: 3-(Methylthio)propanal, also known as methional, is a volatile sulfur compound that contributes to the cooked potato-like aroma of various foods, including prawns [].
Relevance: Similar to 2-acetyl-1-pyrroline, 3-(methylthio)propanal is highlighted as a key aroma compound in cooked prawns, further emphasizing the diverse range of odorants present in these crustaceans [].
(Z)-1,5-Octadien-3-one
Compound Description: (Z)-1,5-Octadien-3-one is an unsaturated ketone responsible for the "metallic", "mushroom-like" aroma. It is found in cooked prawns and contributes to their characteristic flavor [].
Relevance: (Z)-1,5-Octadien-3-one, along with 3-heptenoic acid and other aforementioned compounds, contributes to the complex aroma profile of cooked prawns [].
4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Compound Description: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, also known as Furaneol, is a heterocyclic compound with a sweet, caramel-like aroma. It is found in various fruits and cooked foods, including fried prawn meat [].
Relevance: While not structurally related to 3-heptenoic acid, 4-hydroxy-2,5-dimethyl-3(2H)-furanone is identified as a key aroma compound in fried prawn meat, highlighting the impact of cooking methods on the volatile profile of food [].
2-Aminoacetophenone
Compound Description: 2-Aminoacetophenone is an aromatic ketone with a sweet, floral-like odor. It is found in various foods, including cooked prawns [].
Relevance: Similar to other compounds listed, 2-aminoacetophenone contributes to the complex aroma of cooked prawns, demonstrating the presence of diverse chemical classes in shaping food flavor [].
(E)-3-Methyl-2-heptenoic acid
Compound Description: (E)-3-Methyl-2-heptenoic acid is an unsaturated fatty acid and a component of the sex pheromone blend of Callosobruchus maculatus, also known as the cowpea weevil [, , ].
(Z)-3-Methyl-2-heptenoic acid
Compound Description: (Z)-3-Methyl-2-heptenoic acid, similar to its (E)-isomer, is a component of the sex pheromone blend of Callosobruchus maculatus [, , ]. It also shares structural similarities with 3-heptenoic acid.
3-Methyleneheptanoic acid
Compound Description: 3-Methyleneheptanoic acid is a fatty acid identified as a component of the sex pheromone blend of Callosobruchus maculatus [, ].
(Z)-3-Methyl-3-heptenoic acid
Compound Description: (Z)-3-Methyl-3-heptenoic acid is another component of the sex pheromone blend of Callosobruchus maculatus [, ].
(E)-3-Alkenoic acids
Compound Description: (E)-3-Alkenoic acids are a homologous series of unsaturated fatty acids with a double bond in the trans configuration at the 3rd carbon atom. This series includes (E)-3-heptenoic acid [].
Relevance: Exploring the odor profiles of the (E)-3-alkenoic acids series provides insights into the structure-odor relationships within this class of compounds. The research showed a relationship between the carbon chain length and perceived odor quality []. This information contributes to a deeper understanding of how subtle structural variations within a chemical class can lead to distinct sensory experiences.
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